molecular formula C13H13N7O3 B5421294 N-1H-1,2,3-benzotriazol-7-yl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

N-1H-1,2,3-benzotriazol-7-yl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B5421294
M. Wt: 315.29 g/mol
InChI Key: VJYHYJZHIDFIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1H-1,2,3-benzotriazol-7-yl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide, also known as BTA-DMNP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including biochemistry, pharmacology, and material science.

Mechanism of Action

The mechanism of action of N-1H-1,2,3-benzotriazol-7-yl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves the inhibition of protein tyrosine phosphatases. These enzymes play a crucial role in regulating cell signaling pathways by dephosphorylating various signaling molecules. Inhibition of these enzymes can lead to the activation of various signaling pathways, which can have significant implications in the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of protein tyrosine phosphatases can lead to the activation of various signaling pathways, which can affect cell proliferation, differentiation, and apoptosis. In addition, this compound has been shown to have antioxidant activity, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1H-1,2,3-benzotriazol-7-yl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its high potency and specificity. It has been shown to be effective at low concentrations, which can reduce the cost of experiments. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the study of N-1H-1,2,3-benzotriazol-7-yl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. One potential direction is the development of new drugs for the treatment of various diseases, including cancer. Another potential direction is the study of the mechanism of action of this compound in more detail. This can lead to a better understanding of the signaling pathways involved in various cellular processes. Finally, the study of the potential applications of this compound in material science can lead to the development of new corrosion inhibitors for various metals.

Synthesis Methods

The synthesis of N-1H-1,2,3-benzotriazol-7-yl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with N-1H-1,2,3-benzotriazole-7-carboxamide in the presence of a suitable catalyst. The reaction proceeds smoothly under mild conditions, and the yield of the product is high.

Scientific Research Applications

N-1H-1,2,3-benzotriazol-7-yl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields. In biochemistry, it has been shown to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in regulating cell signaling pathways. This inhibition can lead to the activation of various signaling pathways, which can have significant implications in the development of new drugs for the treatment of various diseases.
In pharmacology, this compound has been shown to have antitumor activity in various cancer cell lines. It has been suggested that this activity is due to the inhibition of protein tyrosine phosphatases, which are overexpressed in many cancer cells.
In material science, this compound has been studied for its potential applications as a corrosion inhibitor for various metals. It has been shown to be effective in preventing the corrosion of metals in various environments, including acidic and alkaline solutions.

Properties

IUPAC Name

N-(2H-benzotriazol-4-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O3/c1-7-13(20(22)23)8(2)19(17-7)6-11(21)14-9-4-3-5-10-12(9)16-18-15-10/h3-5H,6H2,1-2H3,(H,14,21)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYHYJZHIDFIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=CC3=NNN=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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